
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Thiazolidine-2,4-dione is another important heterocyclic compound often found in various pharmaceuticals.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives has attracted much attention due to their importance in medicinal chemistry . Typical modes of constructing these heterocyclic ring systems include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives can be fine-tuned by different ligands . For example, cyclometalating ligand A induces a stronger highest occupied molecular orbital (HOMO) stabilization compared to B and leads to complexes with progressively narrower HOMO–lowest unoccupied molecular orbital (LUMO) and redox gaps, and lower emission energy .Chemical Reactions Analysis
The redox and emission properties of all of the complexes are effectively fine-tuned by the different ligands . For example, complexes equipped with the bipyridine ancillary ligand display fully reversible redox processes and emit from predominantly metal-to-ligand charge transfer (MLCT) states with high emission quantum yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can be influenced by various factors. For example, the presence of electron-donating groups can contribute to good inhibitory activity against certain enzymes .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis and evaluation of thiazolidinedione–triazole hybrids, closely related to the specified chemical structure, have been extensively researched for their antimicrobial properties. These compounds have been synthesized through a multicomponent domino process, leveraging PEG-400 as an efficient and green reaction medium. The resulting compounds exhibit notable in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Aspergillus flavus (Sindhu et al., 2014). This underscores the potential of such compounds in addressing a range of microbial infections.
Antifungal and Physicochemical Properties
Research into novel antifungal compounds of the 1,2,4-triazole class, including derivatives of the specified chemical structure, has highlighted their promising pharmacological properties. Studies focused on determining solubility thermodynamics and partitioning processes in biologically relevant solvents have been crucial. These compounds demonstrate poor solubility in buffer solutions and hexane but show better solubility in alcohols, indicating specific solute-solvent interactions and suggesting lipophilic delivery pathways in biological media (Volkova et al., 2020).
Synthesis and Biological Activity
The synthesis of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinedione, utilizing a range of heterocyclic models derived from drug-like molecules, has expanded the biological applications of these compounds. This includes the development of compounds with antibacterial and antifungal activities, where compounds bearing pyridine or piperazine moieties have shown particularly good to excellent antibacterial activity. Notably, these studies do not report high cytotoxic activity, which is advantageous for therapeutic applications (Mohanty et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-15-11-26-17(25)21(15)12-6-8-20(9-7-12)16(24)14-10-18-22(19-14)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRUAEVYYOWFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
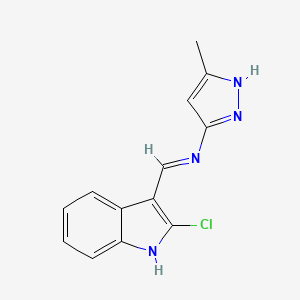
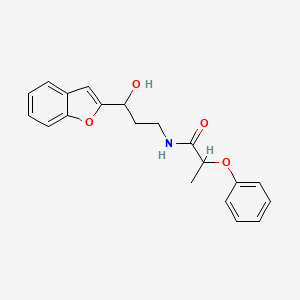

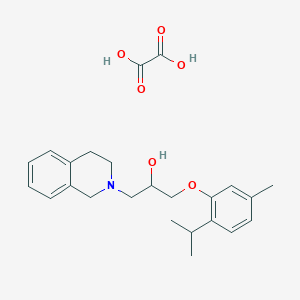
![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)
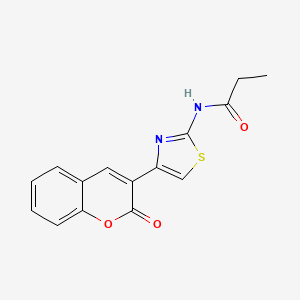
![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)
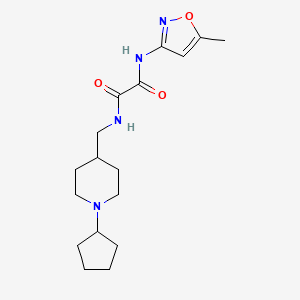
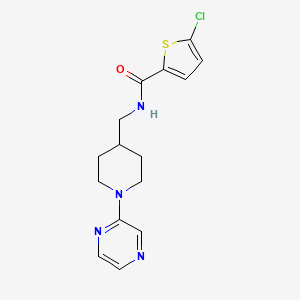
![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)
![4,4-Difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2934798.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)